molecular formula C8H18ClN B13593004 Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans

Cat. No.: B13593004
M. Wt: 163.69 g/mol
InChI Key: HOKGBOFIYLFAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its cyclobutane ring structure, which is substituted with a tert-butyl group and an amine group, forming a hydrochloride salt. The unique stereochemistry of this compound, with the (1r,3r) configuration, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans typically involves the formation of the cyclobutane ring followed by the introduction of the tert-butyl and amine groups. One common method is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl group through alkylation reactions. The amine group can be introduced via reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butyl group in a more sustainable and efficient manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an amine group.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

3-tert-butylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-8(2,3)6-4-7(9)5-6;/h6-7H,4-5,9H2,1-3H3;1H

InChI Key

HOKGBOFIYLFAIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)N.Cl

Origin of Product

United States

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